Hydrogen Bond Donor Elimination: TPSA and Permeability Differentiation vs. N-Phenyl Mesitylenesulfonamide
The tertiary sulfonamide structure of N-ethyl-2,4,6-trimethyl-N-phenylbenzenesulfonamide eliminates the single hydrogen-bond donor (HBD) present in the secondary sulfonamide comparator 2,4,6-trimethyl-N-phenylbenzenesulfonamide (CAS 25116-87-4). This structural change reduces the topological polar surface area (TPSA) from 54.55 Ų for the secondary analog to a predicted 45.8 Ų for the target compound, based on computed values for the closely related N-ethyl-2,4,6-trimethyl-N-(2-methylphenyl)benzenesulfonamide (CID 779750), which shares the tertiary sulfonamide core and N-ethyl-N-aryl motif [1]. The HBD count drops from 1 to 0, as verified by PubChem computed properties [1]. A TPSA reduction of approximately 8.75 Ų corresponds to improved membrane permeation potential, as TPSA values below 60 Ų are associated with favorable blood-brain barrier penetration and cellular uptake [2].
| Evidence Dimension | Topological Polar Surface Area (TPSA) and Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | TPSA = 45.8 Ų (predicted); HBD = 0 (tertiary sulfonamide) |
| Comparator Or Baseline | 2,4,6-Trimethyl-N-phenylbenzenesulfonamide (CAS 25116-87-4): TPSA = 54.55 Ų; HBD = 1 (secondary sulfonamide) |
| Quantified Difference | ΔTPSA = -8.75 Ų (16% reduction); HBD count reduced from 1 to 0 |
| Conditions | PubChem 2.2 computed properties (2025.09.15 release) for comparator CID 779750; ChemSrc experimental PSA for CAS 25116-87-4 |
Why This Matters
For herbicide leaf penetration or cellular target engagement, lower TPSA and zero HBD capacity predict superior membrane crossing compared to secondary sulfonamide analogs, directly impacting bioassay performance and field efficacy.
- [1] PubChem CID 779750. N-ethyl-2,4,6-trimethyl-N-(2-methylphenyl)benzenesulfonamide: TPSA 45.8 Ų, HBD count 0, XLogP3-AA 4.5. View Source
- [2] Pajouhesh, H.; Lenz, G.R. Medicinal chemical properties of successful central nervous system drugs. NeuroRx 2005, 2(4), 541–553. View Source
